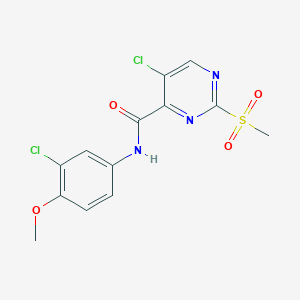
5-chloro-N-(3-chloro-4-methoxyphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-chloro-N-(3-chloro-4-methoxyphenyl)-2-methanesulfonylpyrimidine-4-carboxamide involves several steps, typically starting with the preparation of the pyrimidine core. The reaction conditions often include the use of chlorinating agents and methanesulfonyl chloride to introduce the necessary functional groups. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
5-Chloro-N-(3-chloro-4-methoxyphenyl)-2-methanesulfonylpyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its effects on cellular processes and interactions with biomolecules.
Medicine: Investigated for its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The compound exerts its effects by depleting intracellular thiol pools in Mycobacterium tuberculosis. This depletion leads to an accumulation of reactive oxygen species, causing oxidative stress and ultimately killing the bacteria. The molecular targets include free thiols, and the pathways involved are related to redox homeostasis and oxidative stress response .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with antimicrobial properties. For example:
AC2P20: Another compound that depletes free thiols in Mycobacterium tuberculosis.
AC2P36: Functions similarly by forming covalent adducts with free thiols. These compounds share a common mechanism of action but may differ in their specific chemical structures and efficacy
Properties
Molecular Formula |
C13H11Cl2N3O4S |
|---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
5-chloro-N-(3-chloro-4-methoxyphenyl)-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C13H11Cl2N3O4S/c1-22-10-4-3-7(5-8(10)14)17-12(19)11-9(15)6-16-13(18-11)23(2,20)21/h3-6H,1-2H3,(H,17,19) |
InChI Key |
AUVGGJLRPSKQAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Cycloheptyl-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B11417703.png)
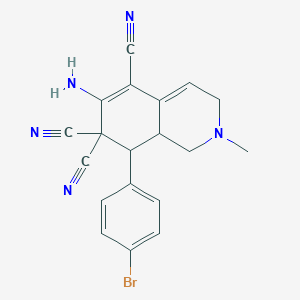
![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11417725.png)
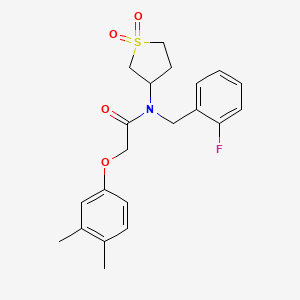
![N-{3-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B11417744.png)
![5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11417748.png)
![{3-[5-Chloro-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-6-oxo-6H-pyridazin-1-yl]-adamantan-1-yl}-acetic acid](/img/structure/B11417751.png)
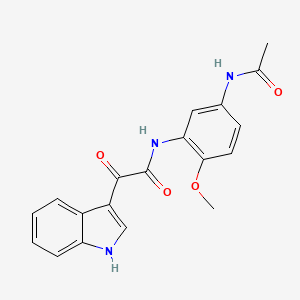
![N-(2,5-dimethylphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B11417761.png)
![5-bromo-1-[3-(4-tert-butylphenoxy)propyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B11417773.png)
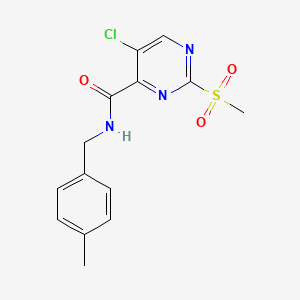
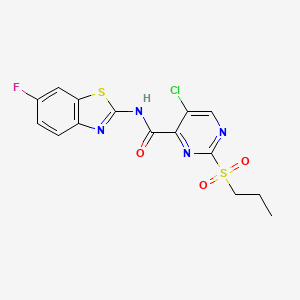
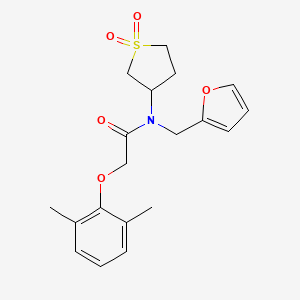
![1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(2-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11417785.png)
